N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
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Overview
Description
N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound that contains both sulfur and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diphenyl ketone with a thiol and an amine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, and halides; reactions may require catalysts and specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups .
Scientific Research Applications
N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-5,6-diphenyl-1,4-oxathiin: A structurally related compound with similar chemical properties.
N-(3,4-dichlorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide: Another derivative with distinct substituents that may alter its chemical and biological activities
Uniqueness
N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its specific combination of functional groups and ring structure.
Properties
Molecular Formula |
C17H15NO2S |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
N,5-diphenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C17H15NO2S/c19-17(18-14-9-5-2-6-10-14)15-16(21-12-11-20-15)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,19) |
InChI Key |
MNYLAPPRXUYQLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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